Ortho vs. Meta vs. Para Substitution: Structural Determinism in Kinase Inhibitor Synthesis
CAS 106276-04-4 (ortho isomer) is the specific synthetic intermediate employed in a documented kinase inhibitor patent, whereas its meta and para analogs are not cited in this context . The ortho configuration provides a distinct spatial orientation of the morpholinoethoxy group, which influences the geometry of the resultant pharmacophore when incorporated into larger heterocyclic scaffolds .
| Evidence Dimension | Patent citation and synthetic utility in kinase inhibitor development |
|---|---|
| Target Compound Data | Explicitly cited as a synthetic intermediate in kinase inhibitor patent US2003/125370 A1 (SUGEN, INC.) |
| Comparator Or Baseline | [3-(2-Morpholinoethoxy)phenyl]methanol (CAS 857284-07-2) and [4-(2-Morpholinoethoxy)phenyl]methanol (CAS 852180-76-8) — no documented role in this specific patent |
| Quantified Difference | Binary — cited vs. not cited in the context of the kinase inhibitor scaffold |
| Conditions | Patent literature analysis; structural and synthetic role assessment |
Why This Matters
The ortho isomer is the validated building block in a specific kinase inhibitor synthetic pathway, whereas the meta and para analogs lack this documented validation, increasing risk for researchers building upon established patent chemistry.
